Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate
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Overview
Description
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a pyrazole ring, and multiple ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with the benzoic acid derivative and introduce the pyrazole ring through a series of substitution reactions. The sulfonyl group is then added using sulfonyl chloride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and high-throughput screening for reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes, altering their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 4-methoxybenzoic acid share structural similarities.
Pyrazole derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole and 4-chloropyrazole have similar pyrazole rings.
Sulfonyl compounds: Sulfonamides and sulfonyl chlorides are related due to the presence of the sulfonyl group
Uniqueness
What sets Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both ether and sulfonyl groups, along with the pyrazole ring, allows for diverse interactions and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
648427-17-2 |
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Molecular Formula |
C20H28ClN3O8S |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C20H28ClN3O8S/c1-6-30-20(25)14-11-16(31-9-7-28-4)17(32-10-8-29-5)12-15(14)23-33(26,27)18-13(2)22-24(3)19(18)21/h11-12,23H,6-10H2,1-5H3 |
InChI Key |
JQNPUMTVYHCRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1NS(=O)(=O)C2=C(N(N=C2C)C)Cl)OCCOC)OCCOC |
Origin of Product |
United States |
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